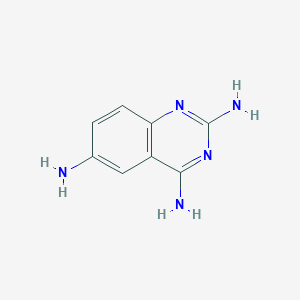

![molecular formula C7H6ClN3 B081040 7-氯-1H-苯并[d]咪唑-5-胺 CAS No. 10597-54-3](/img/structure/B81040.png)

7-氯-1H-苯并[d]咪唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

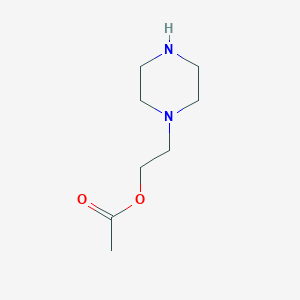

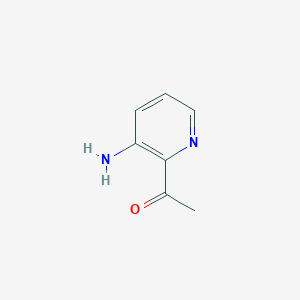

7-Chloro-1H-benzo[d]imidazol-5-amine is a compound with the molecular formula C7H5ClN2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . The synthesis of imidazole derivatives has been a topic of interest in recent years . A new series of novel 1H-benzo[d]imidazoles (BBZs) were designed and synthesized with different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end as anticancer agents .Molecular Structure Analysis

The structure of imidazole includes two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . The structure of 7-Chloro-1H-benzo[d]imidazol-5-amine includes an additional chlorine atom .Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The synthesis of imidazole derivatives often involves the formation of bonds during the formation of the imidazole .Physical And Chemical Properties Analysis

7-Chloro-1H-benzo[d]imidazol-5-amine has a molecular weight of 152.58 g/mol . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .科学研究应用

合成和抗菌活性

已合成7-氯-1H-苯并[d]咪唑-5-胺衍生物,并评估其抗菌性能。通过2-乙酰苯并咪唑与硫脲的环缩合反应,制备了类似4-(1H-苯[d]咪唑-2基)-1,3-噻唑-2-胺和4-(1H-苯[d]咪唑-2基)-3-烷基-2,3-二氢-1,3-噻唑-2-胺的化合物。这些系列中的一些混合物显示出与链霉素和苄青霉素相当的抗菌活性,以及对氟康唑的抗真菌活性(Reddy & Reddy, 2010),(Reddy & Reddy, 2010)。

氨基羰化-杂环化方法

提出了一种合成官能化1H-苯并[d]咪唑[1,2-a]咪唑的新型羰化方法。该方法涉及对N-取代-1-(丙-2-炔-1-基)-1H-苯并[d]咪唑-2-胺进行氧化氨基羰化,得到相应的炔基酰胺中间体,随后进行原位共轭加成和双键异构化,形成2-(1-烷基-1H-苯并[d]咪唑[1,2-a]咪唑-2-基)乙酰胺(Veltri et al., 2018)。

咪唑基席夫碱、三唑和氮杂环丙酮的合成

合成了咪唑基席夫碱、三唑和氮杂环丙酮,并预测了它们的分子性质,表明具有良好的肠道吸收和生物活性评分。某些衍生物对枯草芽孢杆菌表现出优异的抗菌活性,并对黑曲霉显示出显著的抗真菌活性(Rekha et al., 2019)。

双重5-羟色胺受体拮抗剂的合成

合成了46种带有三级胺基的N-烷基化苯并[d]咪唑-2(3H)-酮及相关化合物,并评估其作为强效双重5-HT7/5-HT2A 5-羟色胺受体配体的能力。这些化合物显示出穿越血脑屏障的能力,并在中枢神经系统中显示与5-HT7R和5-HT2AR一致的分布(Deau et al., 2015)。

DFT、分子对接和实验性FT-IR、FT-Raman、NMR研究

对一种结构为4-氯-N-(4,5-二氢-1H-咪唑-2-基)-6-甲氧基-2-甲基嘧啶-5-胺的分子进行了研究,探讨其在治疗高血压和作为I1咪唑受体激动剂的作用。该研究涉及实验和理论分析,重点关注分子结构、振动和电子性质(Aayisha et al., 2019)。

安全和危害

未来方向

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . Some imidazole derivatives have shown promising results as potential anticancer agents .

属性

IUPAC Name |

7-chloro-3H-benzimidazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYRYDRCKNHDLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=N2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1H-benzo[d]imidazol-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B80958.png)

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B80962.png)

![[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B80977.png)

![(E)-3-[2-(4-Pyridyl)vinyl]pyridine](/img/structure/B80979.png)